2-Propylbenzo[d]thiazole
Overview
Description
2-Propylbenzo[d]thiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiazole ring. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields. The presence of the thiazole ring imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-Propylbenzo[d]thiazole is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The inhibition of DprE1 can lead to the death of the bacteria, making it a promising target for anti-tubercular compounds .
Mode of Action
This compound interacts with its target, DprE1, by binding to the active site of the enzyme . This interaction inhibits the function of DprE1, disrupting the synthesis of the bacterial cell wall
Biochemical Pathways
The inhibition of DprE1 by this compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . The disruption of this pathway leads to the death of the bacteria
Result of Action
The primary result of this compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes this compound a potential candidate for the development of new anti-tubercular drugs .
Biochemical Analysis
Biochemical Properties
2-Propylbenzo[d]thiazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin and leptin signaling pathways . The interaction of this compound with PTP1B can inhibit the enzyme’s activity, thereby influencing metabolic processes related to diabetes and obesity. Additionally, this compound has shown potential interactions with other biomolecules, including neurotransmitters and receptors, which may contribute to its neuroprotective and anti-inflammatory properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, this compound has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes and receptors, leading to inhibition or activation of their activity . For example, the binding of this compound to PTP1B results in the inhibition of the enzyme, which in turn affects insulin signaling pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, including alterations in gene expression and enzyme activity . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations. These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and oxidative phosphorylation . By modulating these pathways, this compound can affect energy production and utilization, leading to changes in cellular metabolism. Additionally, the compound’s interactions with metabolic enzymes can alter the levels of specific metabolites, further influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability, which can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to its sites of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biochemical effects, highlighting the importance of understanding its localization for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylbenzo[d]thiazole typically involves the condensation of 2-aminobenzenethiol with propyl aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Propylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the ortho and para positions relative to the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Propylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiazoles.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the production of dyes, pigments, and rubber accelerators.
Comparison with Similar Compounds
2-Propylbenzo[d]thiazole can be compared with other benzothiazole derivatives to highlight its uniqueness:
Properties
IUPAC Name |
2-propyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTBXGSHAYDNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496775 | |
Record name | 2-Propyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17229-76-4 | |
Record name | 2-Propyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30496775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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